N-(4-bromo-2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound characterized by its bromo and fluoro substituents on the phenyl ring, and a thieno[3,2-d]pyrimidin-3(4H)-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidin-3(4H)-yl core This can be achieved through a cyclization reaction involving thiophene derivatives and appropriate reagents
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thieno[3,2-d]pyrimidin-3(4H)-yl group can be oxidized to form derivatives with different oxidation states.
Reduction: Reduction reactions can be performed on the compound to modify its functional groups.
Substitution: Substitution reactions can be used to replace the bromo or fluoro substituents with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles and electrophiles are used for substitution reactions, with conditions varying based on the specific substituents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: The compound may have applications in drug development, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The bromo and fluoro substituents may enhance binding affinity to certain receptors or enzymes, leading to biological activity. The thieno[3,2-d]pyrimidin-3(4H)-yl group may play a role in the compound's ability to interact with biological targets.
Comparison with Similar Compounds
N-(4-bromo-2-fluorophenyl)acetamide: A simpler analog without the thieno[3,2-d]pyrimidin-3(4H)-yl group.
N-(4-bromo-2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide: The compound , with additional complexity.
N-(4-fluorophenyl)-2-bromoacetamide: Another analog with a different arrangement of substituents.
Uniqueness: The presence of both bromo and fluoro substituents on the phenyl ring, along with the thieno[3,2-d]pyrimidin-3(4H)-yl group, makes this compound unique compared to its analogs. These structural features may contribute to its distinct chemical and biological properties.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrFN3O2S/c21-13-6-7-16(15(22)8-13)24-17(26)9-25-11-23-18-14(10-28-19(18)20(25)27)12-4-2-1-3-5-12/h1-8,10-11H,9H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRDQJSDEJSLTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=C(C=C(C=C4)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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